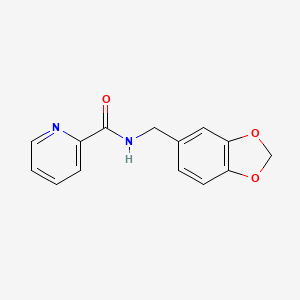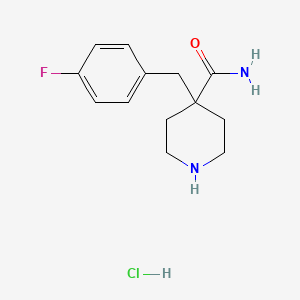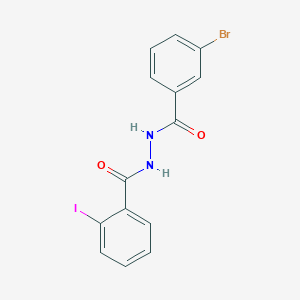![molecular formula C20H14N2O3S B12450878 N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B12450878.png)
N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-OXO-3,1-BENZOXAZIN-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE is an organic compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a benzoxazinone ring fused with a phenyl ring and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-OXO-3,1-BENZOXAZIN-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Benzoxazinone Ring: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Coupling with Thiophene Derivatives: The benzoxazinone intermediate is then coupled with thiophene derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(4-OXO-3,1-BENZOXAZIN-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-OXO-3,1-BENZOXAZIN-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photonic materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of N-[3-(4-OXO-3,1-BENZOXAZIN-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzoxazinone moiety can interact with enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(4-OXO-3,1-BENZOXAZIN-2-YL)PHENYL]BENZENESULFONAMIDE: This compound shares the benzoxazinone core but has a different substituent, leading to distinct chemical and biological properties.
3-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-1-BENZENESULFONYL CHLORIDE: Another related compound with a sulfonyl chloride group, used in different chemical reactions.
Uniqueness
N-[3-(4-OXO-3,1-BENZOXAZIN-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE is unique due to the presence of both benzoxazinone and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C20H14N2O3S |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C20H14N2O3S/c23-18(12-15-7-4-10-26-15)21-14-6-3-5-13(11-14)19-22-17-9-2-1-8-16(17)20(24)25-19/h1-11H,12H2,(H,21,23) |
InChI-Schlüssel |
GLKFRDZMBOWOIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B12450816.png)

![[4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate](/img/structure/B12450821.png)

![10-(2-hydroxy-5-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B12450829.png)

![2-(4-Bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one](/img/structure/B12450832.png)
![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12450838.png)

![{4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-1-yl}acetonitrile](/img/structure/B12450856.png)




